![molecular formula C10H8O5 B1438536 2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid CAS No. 360789-45-3](/img/structure/B1438536.png)
2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid
Overview
Description
Scientific Research Applications
Efficient Synthesis and Reaction Mechanisms
Synthesis of Derivatives : Studies have demonstrated efficient methods for synthesizing oxalacetic acid and pyruvic acid derivatives from reactions involving 2,3-furandiones with phenyl compounds. These derivatives were further converted into simple esters or hydrazones, showcasing the compound's utility in organic synthesis (Şener et al., 2008).
Reaction Mechanism Insights : Research into the synthesis of 3-(4-methoxyphenylazo)acrylic acid from 4-methoxylphenylhydrazine hydrochloride revealed novel reactions with 2-oxoacetic acid, providing insights into the reaction mechanisms based on electronegativity effects influenced by benzene ring substituents (Liu et al., 2009).
Advanced Material and Chemical Studies
Photogeneration and Detritylation Applications : A study explored the use of a photogenerator that releases trichloroacetic acid under specific light conditions, indicating its potential as a detritylation agent in oligonucleotide microarray synthesis. This application is pivotal for solid-phase oligonucleotide synthesis and could revolutionize techniques in molecular biology (Sinyakov et al., 2014).
Electrochemical Reduction Studies : Electroreduction studies of methoxycarbonyl and other substituents on a pyridine ring highlight the compound's role in understanding electrochemical behaviors and applications in electroorganic synthesis (Nonaka et al., 1981).
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDHPUMLPCZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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